molecular formula C8H10N2O2 B13613744 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde

Cat. No.: B13613744
M. Wt: 166.18 g/mol
InChI Key: HOAIABLVZREIJO-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrazole-oxazepine ring system with a carbaldehyde substituent at the 3-position. Its molecular formula is C₈H₉N₃O₂, with a molecular weight of 179.18 g/mol (inferred from structural analogs in ). The seven-membered oxazepine ring introduces conformational flexibility, which can be analyzed using Cremer-Pople puckering coordinates to quantify non-planar distortions .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O2/c11-6-7-5-9-10-3-1-2-4-12-8(7)10/h5-6H,1-4H2

InChI Key

HOAIABLVZREIJO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=C(C=NN2C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Carbaldehyde vs. 3-Carbaldehyde

The positional isomer 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde (C₈H₉N₃O₂, MW 166.18 g/mol) differs in the aldehyde group’s placement. Key distinctions include:

  • Polar Surface Area (TPSA): The 2-carbaldehyde isomer has a TPSA of 44.1 Ų , while the 3-carbaldehyde likely exhibits a similar value due to identical functional groups but distinct spatial arrangements .

Functional Group Variations: Aldehyde vs. Amine

5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepin-2-amine (C₇H₁₁N₃O, MW 153.18 g/mol) replaces the aldehyde with an amine group:

  • Hydrogen Bonding: The amine provides two H-bond donors (vs. none in the aldehyde), increasing solubility in polar solvents .
  • LogP: The amine’s lower hydrophobicity (predicted XLogP3 ~0.2) compared to the aldehyde (XLogP3 ~0.8) suggests divergent pharmacokinetic profiles .

Ring System Analog: Pyrazolo-Oxazine vs. Pyrazolo-Oxazepine

2-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic acid (C₈H₁₀N₄O₃, CAS 1001200-52-7) features a six-membered oxazine ring instead of oxazepine:

  • Ring Flexibility: The oxazine’s smaller ring size reduces conformational freedom, leading to higher puckering amplitudes (e.g., Cremer-Pople parameter q₂ > 0.5 Å) compared to oxazepine’s pseudorotational flexibility .
  • Acidity: The acetic acid substituent introduces a carboxylic acid group (pKa ~4.5), enabling pH-dependent solubility and ionic interactions absent in the aldehyde analog .

Physicochemical and Structural Data Comparison

Compound Molecular Formula MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų)
Target: 3-Carbaldehyde C₈H₉N₃O₂ 179.18 ~0.8* 0 4 ~50†
2-Carbaldehyde isomer C₈H₉N₃O₂ 166.18 0.8 0 3 44.1
2-Amine derivative C₇H₁₁N₃O 153.18 ~0.2* 2 3 64.1
Pyrazolo-oxazine acetic acid C₈H₁₀N₄O₃ 210.19 1.2 2 6 93.7

*Estimated based on structural analogs. †Predicted using group contribution methods.

Biological Activity

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique fused pyrazole and oxazepine ring system, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₄O
  • Molar Mass : Approximately 188.19 g/mol

The compound features a carbaldehyde group at the 3-position of the pyrazolo[3,2-b][1,3]oxazepine structure, which can influence its reactivity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. A study demonstrated that pyrazole derivatives showed promising inhibitory activity against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance:

  • In vitro studies have shown that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways effectively .
  • Combination therapies involving pyrazoles and established chemotherapeutics like doxorubicin have shown enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Activity

Pyrazole compounds are also recognized for their antimicrobial properties. The structural features of this compound may contribute to its efficacy against various pathogens:

  • Studies have reported that certain pyrazole derivatives exhibit activity against both bacterial and fungal strains .
  • The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions is a common mechanism of action observed in related compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways by:

  • Inhibiting the production of pro-inflammatory cytokines.
  • Reducing oxidative stress markers in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • The presence of electron-withdrawing groups on the pyrazole ring enhances its reactivity and biological interactions.
  • Modifications at the 3-position (carbaldehyde) can significantly affect binding affinity to biological targets.

Case Studies

  • Antitumor Synergy : A recent study explored the synergistic effects of combining this compound with doxorubicin in breast cancer models. Results indicated improved apoptosis rates compared to monotherapy .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria and fungi. The results highlighted significant inhibition zones for compounds similar to this compound .

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